2-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
2-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a complex organic compound with a molecular formula of C19H20O6 and a molecular weight of 344.36 g/mol . This compound is characterized by its unique bicyclic structure, which includes a dioxobicycloheptane core and a methoxycarbonylphenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[22One common synthetic route involves the Diels-Alder reaction, followed by esterification and oxidation steps . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The methoxycarbonylphenyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target .
Comparison with Similar Compounds
Similar compounds include other bicyclic dioxobicycloheptane derivatives and methoxycarbonylphenyl compounds. Compared to these, 2-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific combination of functional groups and its distinct chemical properties. This uniqueness makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2-methoxycarbonylphenyl) 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C19H20O6/c1-17(2)18(3)9-10-19(17,14(21)13(18)20)16(23)25-12-8-6-5-7-11(12)15(22)24-4/h5-8H,9-10H2,1-4H3 |
InChI Key |
PEPMQQRIPNNVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)OC3=CC=CC=C3C(=O)OC)C)C |
Origin of Product |
United States |
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